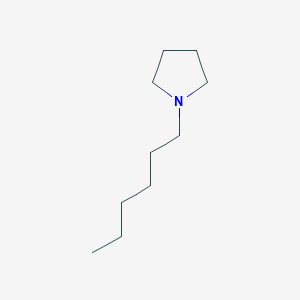

1-Hexylpyrrolidine

Description

1-Hexylpyrrolidine (CAS 123-13-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated amine) substituted with a linear hexyl chain at the nitrogen atom. Key physicochemical properties include:

- Hydrophobicity (LogP): 3.1, indicating moderate lipophilicity.

- Polar surface area: 3.2 Ų, reflecting low polarity due to the absence of hydrogen-bond donors/acceptors.

- Molar volume: 183.3 cm³/mol, suggesting a compact molecular structure despite the hexyl chain .

This compound is utilized in organic synthesis, catalysis, and as a precursor in pharmaceutical intermediates. Its hexyl chain enhances solubility in nonpolar solvents, making it suitable for applications requiring hydrophobic interactions.

Properties

CAS No. |

123-13-7 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-hexylpyrrolidine |

InChI |

InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |

InChI Key |

OUKZCQQNMWXMNE-UHFFFAOYSA-N |

SMILES |

CCCCCCN1CCCC1 |

Canonical SMILES |

CCCCCCN1CCCC1 |

Other CAS No. |

123-13-7 |

Synonyms |

1-hexylpyrrolidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Physicochemical Properties

The following table compares 1-hexylpyrrolidine with analogous N-substituted pyrrolidines identified in the literature:

*Estimated based on substituent contributions.

Key Observations:

- Hydrophobicity: The hexyl chain in this compound confers higher lipophilicity (LogP 3.1) compared to cyclic or heteroatom-containing substituents (e.g., thiopyranyl, LogP ~2.3) .

- Polarity: The ketone group in 1-piperidin-4-yl-pyrrolidin-2-one enhances polarity, making it more suitable for aqueous-phase reactions .

Critical Research Findings

- Bioactivity: Pyrrolidine derivatives with heterocyclic substituents (e.g., pyrimidine or pyridine units) exhibit enhanced binding to biological targets compared to alkyl-substituted analogs, as seen in kinase inhibition studies .

- Thermal Stability: Linear alkyl chains (e.g., hexyl) improve thermal stability in ionic liquids compared to cyclic substituents, which may introduce strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.